molecular formula C12H10N2O5 B11107135 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11107135
M. Wt: 262.22 g/mol
InChI Key: OFSAXDUOSWGYHE-UHFFFAOYSA-N
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Description

5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a pyrimidinetrione core and a hydroxy-methoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a methyl derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-(4-methoxyphenyl)-5-(2-nitrophenyl)furan-2(5H)-one
  • 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one

Uniqueness

5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its pyrimidinetrione core, which imparts distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H10N2O5/c1-19-9-3-2-6(5-8(9)15)4-7-10(16)13-12(18)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,18)

InChI Key

OFSAXDUOSWGYHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)O

Origin of Product

United States

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